molecular formula C11H11NO3 B8421689 2-(6-Hydroxymethyl-benzofuran-3-yl)-acetamide

2-(6-Hydroxymethyl-benzofuran-3-yl)-acetamide

Cat. No. B8421689
M. Wt: 205.21 g/mol
InChI Key: AUASYNXKMJSLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydroxymethyl-benzofuran-3-yl)-acetamide is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Hydroxymethyl-benzofuran-3-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Hydroxymethyl-benzofuran-3-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-[6-(hydroxymethyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C11H11NO3/c12-11(14)4-8-6-15-10-3-7(5-13)1-2-9(8)10/h1-3,6,13H,4-5H2,(H2,12,14)

InChI Key

AUASYNXKMJSLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)OC=C2CC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(6-Acetoxymethyl-benzofuran-3-yl)-acetic acid ethyl ester (0.80 g, 2.90 mmol) was added to liquid ammonia at −78° C., the reaction flask was sealed and heated at 60° C. for 6 days. The reaction mixture was cooled, the excess of ammonia was allowed to evaporate and the residue was washed with in hexane and precipitated to give the 2-(6-hydroxymethyl-benzofuran-3-yl)-acetamide as an off white solid (0.54 g, 90%). 1H NMR (DMSO-d6, 400 MHz) 3.46 (s, 2H), 4.60 (d, J=5.6 Hz, 1H), 5.25 (t, J=5.6 Hz, 1H), 6.98 (brs, 1H), 7.20 (d, J=8.0 Hz, 1H), 7.47 (s, 1H), 7.53 (brs, 1H), 7.56 (d, J=8.0 Hz, 1H), 7.77 (s, 1H), 13C NMR (DMSO-d6, 400 MHz) 30.8, 63.4, 109.4, 115.4, 120.0, 121.6, 127.0, 139.9, 143.4, 155.2, 171.7.
Name
(6-Acetoxymethyl-benzofuran-3-yl)-acetic acid ethyl ester
Quantity
0.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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